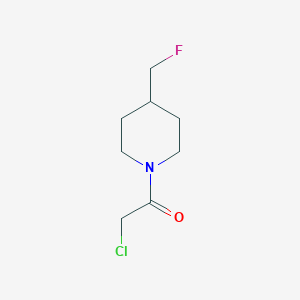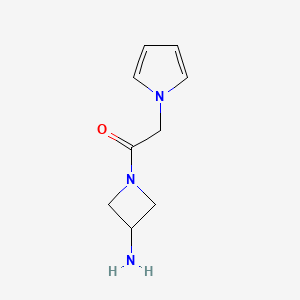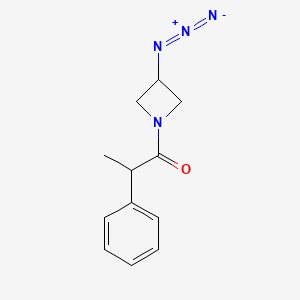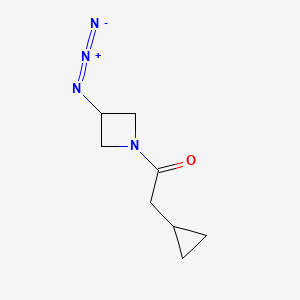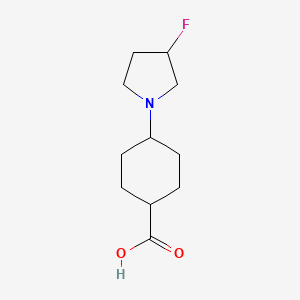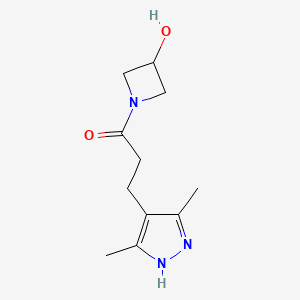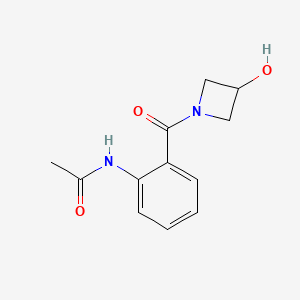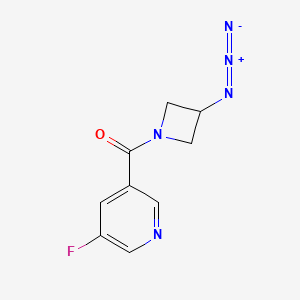
(3-叠氮代氮杂环丁-1-基)(5-氟吡啶-3-基)甲苯酮
描述
(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is a useful research compound. Its molecular formula is C9H8FN5O and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
偶极环加成反应获得新型 P2X7 拮抗剂:开发了一种独特的一锅偶极环加成反应/Cope 消除序列来合成新型 P2X7 拮抗剂,从而产生具有挑战性手性中心化合物的。发现这些化合物在大鼠中低剂量具有强大的 P2X7 受体占据率,并被推进到 I 期临床试验中以治疗情绪障碍 (Chrovian et al., 2018)。
通过微波辅助弗里斯重排进行无催化剂和无溶剂合成:利用微波辅助弗里斯重排,实现了 (5-氨基-3-甲硫基-1H-1,2,4-三唑-1-基)(2-氟苯基)甲苯酮的区域选择性合成,无需催化剂或溶剂。进行了理论研究以了解重排过程,X 射线晶体学分析提供了对所得化合物的分子间相互作用和能量框架的见解 (Moreno-Fuquen et al., 2019)。
硼酸酯中间体的结构表征和 DFT 研究:使用三步取代反应生成带有苯环的硼酸酯中间体。通过各种光谱技术、X 射线衍射证实了这些化合物的分子结构,并与密度泛函理论 (DFT) 计算进行了比较。该综合分析包括探索分子静电势和前沿分子轨道,揭示了这些化合物的部分理化性质 (Huang et al., 2021)。
作用机制
Target of action
Azido and fluoropyridinyl groups are often found in compounds with antiviral and antibacterial activities . Therefore, it’s possible that this compound could interact with enzymes or proteins involved in the life cycle of certain viruses or bacteria.
Mode of action
Without specific studies, it’s difficult to say exactly how (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone interacts with its targets. Azido compounds are often incorporated into dna or rna in place of normal nucleotides, disrupting the replication process .
生化分析
Cellular Effects
The effects of (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone exerts its effects through several mechanisms. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is useful for labeling and tracking biomolecules in complex biological systems. Additionally, the fluoropyridine moiety can participate in hydrogen bonding and π-π interactions with aromatic amino acids, further influencing protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant adverse reactions .
Metabolic Pathways
(3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, leading to the formation of glucuronides or sulfates .
Transport and Distribution
The transport and distribution of (3-Azidoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
属性
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN5O/c10-7-1-6(2-12-3-7)9(16)15-4-8(5-15)13-14-11/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSWUKVHKSRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


